molecular formula C6H7N5O2 B8504632 2-Amino-9-hydroxy-6-methoxypurine

2-Amino-9-hydroxy-6-methoxypurine

Cat. No.: B8504632
M. Wt: 181.15 g/mol
InChI Key: JJJYYEVDRDSMFV-UHFFFAOYSA-N
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Description

2-Amino-9-hydroxy-6-methoxypurine is a purine derivative with substituents at the 2-, 6-, and 9-positions: a 2-amino group (-NH₂), a 6-methoxy group (-OCH₃), and a 9-hydroxy group (-OH). Purine derivatives are critical in medicinal chemistry due to their roles as nucleobase analogs, enzyme inhibitors, and antiviral agents.

Properties

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

9-hydroxy-6-methoxypurin-2-amine

InChI

InChI=1S/C6H7N5O2/c1-13-5-3-4(9-6(7)10-5)11(12)2-8-3/h2,12H,1H3,(H2,7,9,10)

InChI Key

JJJYYEVDRDSMFV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Position) Key Features
2-Amino-9-hydroxy-6-methoxypurine 2-NH₂, 6-OCH₃, 9-OH Hypothetical compound; 9-OH may enhance solubility but reduce stability.
2-Amino-6-methoxypurine arabinoside (506U) 6-OCH₃, 9-β-D-arabinofuranosyl Prodrug of ara-G; improved water solubility via arabinoside moiety .
2-Amino-6-chloropurine 2-NH₂, 6-Cl Versatile intermediate for nucleoside synthesis; used in enzymatic reactions .
9-(2-Hydroxyethyl)-2-alkylthio-6-aminopurines 9-CH₂CH₂OH, 2-SR, 6-NH₂ Modified 9-position for enhanced pharmacokinetics; antiviral potential .
9-Phenyl-9H-purin-6-amine 9-phenyl, 6-NH₂ High-yield synthesis via imidazole intermediates; broad pharmacological activity .

Physicochemical Properties

  • Solubility: The arabinoside group in 506U significantly improves water solubility compared to ara-G, addressing clinical limitations . In contrast, 9-hydroxy or 9-hydroxyethyl substituents may enhance solubility but require stabilization to prevent oxidation .
  • Stability: Tautomerism in 2-amino-6-chloropurine (studied via vibrational spectroscopy) highlights structural flexibility, which may influence reactivity and binding .

Data Table: Comparative Analysis

Compound Name Substituents (Position) Synthesis Yield Biological Activity Key References
This compound 2-NH₂, 6-OCH₃, 9-OH Not reported Hypothetical antiviral/anticancer roles -
2-Amino-6-methoxypurine arabinoside 6-OCH₃, arabinoside (9) 55% Anti-T-cell malignancies
2-Amino-6-chloropurine 2-NH₂, 6-Cl 70–75% Intermediate for nucleoside synthesis
9-(2-Hydroxyethyl)-2-alkylthio-6-aminopurines 9-CH₂CH₂OH, 2-SR, 6-NH₂ 65% Antiviral potential

Q & A

Q. What are the recommended laboratory handling and storage protocols for 2-Amino-6-methoxypurine to ensure researcher safety?

  • Methodological Answer :
    • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust. Avoid contact with skin/eyes due to acute toxicity and corrosive properties .
    • Storage : Keep in a tightly sealed container under inert gas (argon) at -20°C. Store away from oxidizers (e.g., peroxides) and moisture to prevent degradation .
    • Disposal : Follow federal/state regulations for hazardous waste. Neutralize with 10% acetic acid before incineration .

Q. How can researchers synthesize 2-Amino-6-methoxypurine and confirm its chemical structure?

  • Methodological Answer :
    • Synthesis : React 2-Amino-6-chloropurine with sodium methoxide in anhydrous methanol (reflux, 12 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Characterization : Use 1^1H NMR (δ 8.12 ppm for H-8; δ 3.91 ppm for OCH3_3) and LC-MS (m/z 166.1 [M+H]+^+) . Confirm purity via HPLC (C18 column, 95:5 H2_2O/MeCN) .

Q. What analytical techniques are suitable for assessing the purity and stability of 2-Amino-6-methoxypurine?

  • Methodological Answer :
    • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column. Acceptable purity ≥97% .
    • Stability : Monitor degradation via periodic NMR or LC-MS. Store lyophilized samples at -80°C (pH 6.8 buffer) to reduce hydrolysis .

Q. What are the key physicochemical properties of 2-Amino-6-methoxypurine relevant to experimental design?

  • Methodological Answer :
    • Solubility : Sparingly soluble in water; use DMSO or methanol for stock solutions (10 mM).
    • Reactivity : Undergoes nucleophilic substitution at C6; sensitive to strong acids/bases .
    • Tautomerism : Predominantly exists as the N9-H tautomer in polar solvents, confirmed by DFT calculations .

Q. How can researchers mitigate risks of N7/N9 isomerization during alkylation reactions?

  • Methodological Answer :
    • Use tetrahydropyranyl (THP) protection at N9 during Suzuki couplings to direct alkylation to N7 .
    • Employ scavenging resins (AG/Dowex-50W-X8) to remove N7 isomers post-reaction .

Advanced Research Questions

Q. What strategies enhance regioselectivity in the synthesis of 9-substituted 2-Amino-6-methoxypurine derivatives?

  • Methodological Answer :
    • Solid-supported reagents : Use alumina/H+^+ pads to isolate N9-alkylated products (e.g., allyl bromide reactions yield 85% N9 selectivity) .
    • Catalytic systems : Pd(PPh3_3)4_4 with arylboronic acids in toluene (reflux, 12 hours) achieves 89% N9 selectivity in 6-arylpurines .
MethodSelectivity (N9:N7)YieldReference
Alumina scavenging9:178%
THP protection14:189%

Q. How does 2-Amino-6-methoxypurine serve as a precursor for antiviral nucleoside analogs?

  • Methodological Answer :
    • Enzymatic activation : Phosphorylate via viral kinases (e.g., HSV-1 thymidine kinase) to form triphosphate inhibitors of viral polymerases .
    • Activity assays : Measure EC50_{50} using plaque reduction assays (HSV-1: EC50_{50} = 2.1 μM; selectivity index >100) .

Q. What computational models predict the tautomeric behavior of 2-Amino-6-methoxypurine in biological systems?

  • Methodological Answer :
    • Perform DFT calculations (B3LYP/6-311+G**) with explicit solvent models (PCM for DMSO). Predict N9-H tautomer dominance (ΔG <1.5 kcal/mol vs. N7-H) .
    • Validate with vibrational spectroscopy (IR/Raman) to correlate theoretical and experimental spectra .

Q. What toxicological profiles should guide in vivo studies of 2-Amino-6-methoxypurine derivatives?

  • Methodological Answer :
    • Acute toxicity : LD50_{50} >2000 mg/kg (oral, rat); prioritize compounds with low skin permeability .
    • Mutagenicity : Avoid analogs with structural alerts (e.g., nitro groups). Use Ames tests (TA98 strain) to assess genotoxicity .

Q. How can 2-Amino-6-methoxypurine derivatives be optimized for enzyme inhibition (e.g., methyltransferases)?

  • Methodological Answer :
    • Introduce bulky substituents (e.g., benzyl groups) at C8 to enhance binding to enzyme active sites .
    • Measure IC50_{50} via fluorescence polarization assays using S-adenosylmethionine analogs .

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